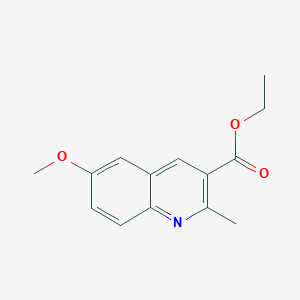

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

Description

The exact mass of the compound Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 6-methoxy-2-methylquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-methoxy-2-methylquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-methoxy-2-methylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-4-18-14(16)12-8-10-7-11(17-3)5-6-13(10)15-9(12)2/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOZEQYEQPQCGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347175 |

Source

|

| Record name | ethyl 6-methoxy-2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86210-92-6 |

Source

|

| Record name | Ethyl 6-methoxy-2-methyl-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86210-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 6-methoxy-2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86210-92-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a validated synthetic pathway with a step-by-step protocol, and methods for its characterization. Furthermore, it explores the compound's emerging applications, particularly as a versatile scaffold for synthesizing novel therapeutic agents, with a focus on its potential role in developing P-glycoprotein inhibitors to combat multidrug resistance in cancer. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep technical understanding of this valuable quinoline derivative.

Introduction to the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its rigid structure and opportunities for diverse functionalization have made it a cornerstone in the design of numerous therapeutic agents. Quinoline derivatives exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anticoccidial properties.[1] The specific substitution pattern on the quinoline core dictates its biological target and efficacy. The compound Ethyl 6-methoxy-2-methylquinoline-3-carboxylate belongs to this vital class of molecules, incorporating key structural motifs—a methoxy group at the 6-position, a methyl group at the 2-position, and an ethyl carboxylate at the 3-position—that make it a promising intermediate and a potential pharmacophore in its own right.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is uniquely identified by its CAS number and other standard identifiers, which are crucial for database searches and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 86210-92-6 | [2][3][4] |

| IUPAC Name | ethyl 6-methoxy-2-methylquinoline-3-carboxylate | [4] |

| Molecular Formula | C₁₄H₁₅NO₃ | [2][4] |

| InChI Key | DOOZEQYEQPQCGX-UHFFFAOYSA-N | [2][4] |

| ChEMBL ID | CHEMBL1471944 | [4] |

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. These parameters are essential for predicting solubility, permeability, and potential as a drug candidate.

| Property | Value | Source |

| Molecular Weight | 245.27 g/mol | [2][4] |

| XLogP3 (Lipophilicity) | 2.8 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Polar Surface Area | 48.4 Ų | [4] |

Synthesis and Characterization

The synthesis of quinoline derivatives is a well-established field of organic chemistry. Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is accessible through several named reactions, most commonly via a variation of the Combes or Gould-Jacobs reaction. The following sections describe a logical synthetic approach.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a practical pathway starting from commercially available precursors. The target molecule can be disconnected at the C-N and C-C bonds forming the pyridine ring, leading back to p-anisidine and a β-ketoester, specifically ethyl 2-acetyl-3-oxobutanoate or a related equivalent. This approach is efficient and leverages robust, high-yielding chemical transformations.

Caption: Retrosynthetic pathway for the target compound.

Synthetic Protocol: Acid-Catalyzed Cyclocondensation

This protocol describes a reliable method for the synthesis of the title compound. The causality behind this choice is the high efficiency of acid catalysis in promoting the initial condensation between the aniline and the β-ketoester, followed by a thermally induced cyclization and aromatization.

Materials:

-

p-Anisidine

-

Ethyl acetoacetate

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Ethanol (solvent)

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate and Hexane (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.

-

Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the mixture. The acid protonates the carbonyl group of the ketoester, activating it for nucleophilic attack by the aniline.

-

Condensation: Stir the mixture at room temperature for 2-4 hours. This step forms the intermediate enamine, which can be monitored by Thin Layer Chromatography (TLC). A related synthesis of a similar structure notes that this initial condensation can sometimes be left for longer periods to ensure completion.[5]

-

Cyclization: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. The elevated temperature provides the necessary activation energy for the intramolecular electrophilic aromatic substitution (cyclization) followed by dehydration to form the quinoline ring.

-

Workup: Cool the mixture to room temperature. Neutralize the catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. This is a standard method for purifying quinoline derivatives.[6]

Structural Characterization

The identity and purity of the synthesized Ethyl 6-methoxy-2-methylquinoline-3-carboxylate must be confirmed through spectroscopic analysis.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the molecular skeleton, showing characteristic shifts for the aromatic protons, the methoxy group, the C2-methyl group, and the ethyl ester moiety.

-

Mass Spectrometry (MS): This technique will verify the molecular weight of the compound (245.27 g/mol ). High-resolution mass spectrometry (HR-MS) can further confirm the elemental composition (C₁₄H₁₅NO₃).

-

Infrared (IR) Spectroscopy: IR analysis will identify key functional groups, such as the C=O stretch of the ester (around 1720 cm⁻¹) and C-O stretches for the methoxy and ester groups.

-

UV-Visible Spectroscopy: Quinoline derivatives possess a strong UV chromophore. A UV-Vis spectrum, typically recorded in methanol or ethanol, can be used as a supplementary characterization tool.[5]

Applications in Research and Drug Development

The title compound is not merely a chemical curiosity; it is a strategic building block for creating more complex molecules with potential therapeutic value.

Role as a Versatile Chemical Intermediate

The ester functional group is readily modified. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced to an alcohol. These transformations open the door to a vast library of derivatives for structure-activity relationship (SAR) studies. A metal-free, mild, and efficient method for synthesizing related 2-methylquinolines has been developed, highlighting the ongoing interest in this class of compounds.[7]

Potential as a P-glycoprotein (P-gp) Inhibitor

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp).[8] P-gp actively removes chemotherapeutic agents from cancer cells, reducing their intracellular concentration and effectiveness. The 6-methoxyquinoline scaffold has been identified as a promising core for the development of P-gp inhibitors.[8] By blocking the action of P-gp, compounds derived from this scaffold could potentially re-sensitize resistant cancer cells to treatment, improving patient outcomes.

Caption: P-gp mediated drug efflux and its inhibition.

Anticoccidial and Antiviral Research

The quinoline carboxylate structure is a known pharmacophore for anticoccidial agents, which are crucial in veterinary medicine to combat parasitic infections in poultry.[1] While drug resistance is an issue, the development of novel derivatives remains an active area of research.[1] Furthermore, related quinoline structures have been investigated for their potential against viruses, including as possible inhibitors of the SARS-CoV-2 main protease (Mpro), demonstrating the broad utility of this chemical class.[5]

Safety and Handling

According to aggregated GHS information, Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is classified as causing serious eye damage.[4] Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is a well-defined chemical entity with the CAS number 86210-92-6.[2][3][4] Its synthesis is achievable through robust and scalable chemical methods, and its structure can be unequivocally confirmed by standard analytical techniques. Beyond its identity as a stable organic molecule, its true value lies in its potential as a foundational scaffold in drug discovery. The demonstrated and theoretical applications of its structural class in oncology, specifically in overcoming multidrug resistance, as well as in infectious diseases, underscore its importance. This guide provides the core technical knowledge for researchers to confidently synthesize, characterize, and utilize this compound in the pursuit of novel therapeutic agents.

References

-

ethyl 6-methoxy-2-methylquinoline-3- carboxylate - Science Equip. [Link]

-

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate | C14H15NO3 | CID 618636 - PubChem. [Link]

-

Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino - Malaria World. [Link]

-

Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC - NIH. [Link]

-

6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem. [Link]

-

Synthesis of 6-methoxy-2-methylquinoline 3a. - ResearchGate. [Link]

-

Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. [Link]

-

Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC - NIH. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. ethyl 6-methoxy-2-methylquinoline-3-carboxylate [cymitquimica.com]

- 3. science-equip.co.uk [science-equip.co.uk]

- 4. Ethyl 6-methoxy-2-methylquinoline-3-carboxylate | C14H15NO3 | CID 618636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. media.malariaworld.org [media.malariaworld.org]

- 6. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 6-methoxy-2-methylquinoline-3-carboxylate" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

For professionals in drug discovery and chemical research, the unambiguous structural elucidation of novel or synthesized compounds is a foundational requirement. Ethyl 6-methoxy-2-methylquinoline-3-carboxylate, with the molecular formula C₁₄H₁₅NO₃ and a molecular weight of 245.28 g/mol , is a heterocyclic compound whose precise characterization relies on a synergistic application of modern spectroscopic techniques.[1][2] This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the verification of its structure.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's architecture is paramount for interpreting spectroscopic data. The structure of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is presented below, with key atoms numbered for consistent reference throughout this guide.

Caption: Structure of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (δ 0.00). The spectrum is typically recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Data Presentation & Interpretation: The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicity, and integration values.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 8.7 | Singlet (s) | 1H | H4 | Located on a C=C double bond adjacent to the ester and the quinoline nitrogen, resulting in significant deshielding. |

| ~7.9 - 8.0 | Doublet (d) | 1H | H8 | Aromatic proton ortho to the quinoline nitrogen. |

| ~7.3 - 7.4 | Doublet of doublets (dd) | 1H | H7 | Aromatic proton coupled to both H8 and H5. |

| ~7.1 - 7.2 | Doublet (d) | 1H | H5 | Aromatic proton ortho to the electron-donating methoxy group, showing a characteristic upfield shift. Coupled to H7.[3] |

| ~4.4 - 4.5 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |

| ~3.9 - 4.0 | Singlet (s) | 3H | 6-OCH₃ | Protons of the methoxy group, appearing as a sharp singlet. A similar compound shows this peak at 3.98 ppm.[4] |

| ~2.7 - 2.8 | Singlet (s) | 3H | 2-CH₃ | Protons of the methyl group at the C2 position, appearing as a singlet due to the absence of adjacent protons. |

| ~1.4 - 1.5 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: ¹³C NMR spectra are typically acquired on the same instrument as ¹H NMR, using the same sample. Standard acquisition involves proton decoupling to simplify the spectrum, yielding a single peak for each unique carbon atom.

Data Presentation & Interpretation: The chemical shift of each carbon provides insight into its electronic environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C =O (Ester) | The carbonyl carbon exhibits a characteristic strong downfield shift. A related structure shows this peak at 166.9 ppm.[4] |

| ~158-160 | C6 | Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded. Observed at 160.3 ppm in a similar structure.[4] |

| ~155-157 | C2 | Carbon in the quinoline ring attached to the methyl group and adjacent to the nitrogen. |

| ~144-146 | C8a | Quaternary carbon at the fusion of the two rings. |

| ~135-137 | C4 | Olefinic carbon, significantly deshielded by the adjacent nitrogen and ester group. |

| ~130-132 | C8 | Aromatic carbon ortho to the ring nitrogen. |

| ~127-129 | C4a | Quaternary carbon at the ring fusion, adjacent to the ester-substituted carbon. |

| ~122-124 | C7 | Aromatic CH carbon. |

| ~120-122 | C3 | Quaternary carbon bearing the ester group. |

| ~104-106 | C5 | Aromatic carbon ortho to the methoxy group, showing a characteristic upfield shift due to electron donation.[4] |

| ~61-62 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. Found at 62.5 ppm in a related compound.[4] |

| ~55-56 | 6-OCH₃ | Carbon of the methoxy group. A similar structure shows this peak at 55.8 ppm.[4] |

| ~24-26 | 2-CH₃ | Carbon of the methyl group at the C2 position. |

| ~14-15 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester, appearing furthest upfield. Found at 14.0 ppm in a similar structure.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: The spectrum can be obtained by preparing a potassium bromide (KBr) pellet containing a small amount of the sample or by casting a thin film of the compound from a volatile solvent onto a salt plate. The sample is then analyzed using an FTIR spectrometer.

Caption: Standard workflow for FT-IR spectroscopic analysis.

Data Presentation & Interpretation: The presence of key functional groups—ester, ether, and aromatic quinoline—gives rise to a series of characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050-3000 | Medium | Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the quinoline ring. |

| ~2980-2850 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of C-H bonds in the methyl and ethyl groups. A similar compound shows absorption at 2920 cm⁻¹.[4] |

| ~1720-1710 | Strong | C=O Stretch (Ester) | This is a highly characteristic and intense absorption for the carbonyl group in the ethyl ester.[5][6] The carbonyl stretch in a related molecule was observed at 1710 cm⁻¹.[4] |

| ~1620-1580 | Medium | C=C and C=N Stretch (Aromatic) | Vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system. A C=N stretch was noted at 1618 cm⁻¹ in a similar structure.[4] |

| ~1250 & ~1040 | Strong | C-O Stretch (Ether & Ester) | Aryl alkyl ethers typically show two strong bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[7][8] The ester C-O stretch also contributes to this region. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.

Experimental Protocol: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

Data Presentation & Interpretation: The mass spectrum will confirm the molecular weight and reveal structural motifs through characteristic fragmentation patterns.

| m/z (Mass-to-Charge Ratio) | Proposed Ion | Interpretation |

| 246.1125 | [M+H]⁺ | The protonated molecular ion. The calculated monoisotopic mass is 245.1052 Da, so the [M+H]⁺ ion confirms the molecular formula C₁₄H₁₅NO₃.[2][9] |

| 218.0811 | [M+H - C₂H₄]⁺ | Loss of ethene from the ethyl ester group via a McLafferty-type rearrangement or simple cleavage. |

| 200.0706 | [M+H - C₂H₅OH]⁺ | Loss of a neutral ethanol molecule from the protonated molecular ion. |

| 172.0757 | [M+H - C₂H₅OH - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 200 ion, a common fragmentation pathway for aromatic systems.[10] |

| 128 | [C₉H₆N]⁺ | A potential fragment resulting from more complex rearrangements of the quinoline core, possibly involving the loss of the methoxy and ester groups. Loss of HCN is a known fragmentation pathway for the quinoline ring itself.[11][12] |

Proposed Fragmentation Pathway:

Caption: A plausible ESI-MS fragmentation pathway.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for the structural confirmation of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. ¹H and ¹³C NMR data precisely map the hydrogen and carbon framework, IR spectroscopy confirms the presence of key ester and ether functional groups, and mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation. This comprehensive spectroscopic profile is indispensable for ensuring the identity and purity of the compound in research and development settings.

References

- Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a).

-

PubChem. (n.d.). Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (C14H15NO3). Retrieved from [Link]

- Franklin Ebenazer, A., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Journal of Physics and Chemistry of Solids, 170, 110886.

- Supporting Information. (n.d.). General procedure for the synthesis of 4-Aryl-5-carbethoxy-6-methyl-3,4-dihydropyrimidin-2(1H)-ones.

-

ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [Link]

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

-

Journal of Applied Bioanalysis. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (2019). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. RSC Publishing. Retrieved from [Link]

-

Kolonko, K. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2021). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube. Retrieved from [Link]

-

TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. North Dakota State University. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

Sources

- 1. ethyl 6-methoxy-2-methylquinoline-3-carboxylate [cymitquimica.com]

- 2. Ethyl 6-methoxy-2-methylquinoline-3-carboxylate | C14H15NO3 | CID 618636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. media.malariaworld.org [media.malariaworld.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. youtube.com [youtube.com]

- 9. PubChemLite - Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (C14H15NO3) [pubchemlite.lcsb.uni.lu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

"Ethyl 6-methoxy-2-methylquinoline-3-carboxylate" biological activity

A Privileged Scaffold for Antimalarial and Antiviral Pharmacophore Development[1][2][3]

Executive Summary

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (CAS: 86210-92-6) is a fully aromatic quinoline ester that serves as a critical "privileged scaffold" in medicinal chemistry.[1][2][3] Unlike the partially saturated quinolones (e.g., fluoroquinolone antibiotics), this compound features a fully conjugated planar system, conferring distinct pharmacokinetic properties, including enhanced lipophilicity and DNA-intercalating potential.

While often utilized as a synthetic intermediate, recent structure-activity relationship (SAR) studies have elevated its status as a primary precursor for 2-formyl-quinoline derivatives , which exhibit potent biological activity against Plasmodium falciparum (Malaria) and SARS-CoV-2 Main Protease (Mpro).[1] This guide details the chemical identity, validated synthesis, biological mechanisms, and experimental protocols for evaluating this compound.

Chemical Identity & Structural Properties[1][2][3][4][6][7][8]

| Property | Data |

| IUPAC Name | Ethyl 6-methoxy-2-methylquinoline-3-carboxylate |

| CAS Number | 86210-92-6 |

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.27 g/mol |

| LogP (Predicted) | ~2.8 (Lipophilic, membrane permeable) |

| H-Bond Acceptors | 4 (N, O-methoxy, O-carbonyl, O-ester) |

| Topological Polar Surface Area | 48.4 Ų |

Structural Significance:

-

6-Methoxy Group: Functions as an electron-donating group (EDG), increasing the electron density of the aromatic ring. This enhances π-π stacking interactions with aromatic residues (e.g., Trp, Phe) in protein binding pockets.

-

3-Carboxylate Ester: Acts as a hydrogen bond acceptor.[1] It is a "mask" for the free carboxylic acid (a potential solubility handle) or a target for reduction to alcohols/aldehydes.

-

2-Methyl Group: A reactive "benzylic-like" site.[1] The protons on this methyl group are acidic enough to be oxidized to a formyl group (-CHO) or functionalized via radical mechanisms, making it the primary vector for diversification.

Biological Activity Profile

3.1 Primary Pharmacological Indications

The biological utility of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is bifurcated into its intrinsic activity and its role as a pro-drug/precursor.[1]

-

Antimalarial Activity (Plasmodium falciparum):

-

Mechanism: Similar to chloroquine, the planar quinoline core is hypothesized to inhibit hemozoin formation . The unprotonated quinoline enters the parasite's digestive vacuole, becomes protonated (trapped), and binds to heme dimers, preventing their detoxification into hemozoin.

-

Potency: Derivatives of this scaffold (specifically the 2-formyl analogues) have shown IC50 values in the micromolar range against chloroquine-sensitive strains.

-

-

Antiviral Activity (SARS-CoV-2 Mpro Inhibitor):

-

Target: The Main Protease (Mpro/3CLpro) of SARS-CoV-2.[1]

-

Mechanism: Molecular docking studies suggest the 6-methoxy-quinoline core occupies the substrate-binding cleft of Mpro.[1] The ester moiety interacts via hydrogen bonding with active site residues (e.g., Gly143, Cys145), stabilizing the complex.

-

Evidence: The 2-formyl derivative (synthesized directly from this ethyl ester) has demonstrated favorable binding energies (-7.8 to -8.5 kcal/mol) and stability in dynamic simulations.[1]

-

-

Anticancer (Tubulin Polymerization Inhibition):

-

Quinoline-3-carboxylates are structural isosteres of combretastatin analogues.[1] They bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cell lines (e.g., MCF-7, HeLa).

-

3.2 Mechanism of Action (MoA) Visualization

Figure 1: Multi-target Mechanism of Action (MoA) for the Quinoline-3-carboxylate scaffold.

Synthesis Protocol: The Friedländer Condensation

To ensure high purity for biological screening, a Friedländer Condensation is the most robust "self-validating" method. This route avoids the formation of regioisomers common in other quinoline syntheses.

4.1 Reaction Scheme

Reagents:

-

2-Amino-5-methoxybenzaldehyde (Precursor A)[1]

-

Ethyl Acetoacetate (Precursor B)

-

Catalyst: Piperidine or dilute NaOH

-

Solvent: Ethanol (EtOH)

4.2 Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-5-methoxybenzaldehyde (10 mmol, 1.51 g) in absolute ethanol (20 mL).

-

Addition: Add ethyl acetoacetate (10 mmol, 1.30 g) dropwise.

-

Catalysis: Add 3-4 drops of piperidine. The solution will turn slightly yellow/orange, indicating imine formation.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Self-Validation Check: The disappearance of the aldehyde spot and the appearance of a highly fluorescent blue spot (under UV 254/365 nm) confirms quinoline formation.

-

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly. If not, reduce volume by 50% under vacuum and cool in an ice bath.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to yield pale yellow needles.

-

Yield Target: >75%

-

Melting Point: 73–75°C (Matches literature values).

-

Biological Assay Protocols

5.1 In Vitro Cytotoxicity Assay (MTT)

This protocol evaluates the anticancer potential of the compound against standard cell lines (e.g., MCF-7).

Materials:

-

Cell lines: MCF-7 (Breast cancer), HEK293 (Normal control).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

-

Solvent: DMSO (Dimethyl sulfoxide).

Procedure:

-

Seeding: Plate cells in 96-well plates at a density of

cells/well. Incubate for 24 hours at 37°C/5% CO₂. -

Treatment: Dissolve the quinoline ester in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells (triplicate).

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

-

Causality: Viable cells with active mitochondria will reduce yellow MTT to purple formazan crystals.

-

-

Solubilization: Aspirate medium and add 100 µL DMSO to dissolve formazan.

-

Measurement: Read absorbance at 570 nm.

-

Calculation: Calculate % Cell Viability =

. Plot dose-response curve to determine IC50.[1]

5.2 Antibacterial Susceptibility (MIC Determination)

Method: Broth Microdilution (CLSI Standards).

-

Inoculum: Prepare bacterial suspension (S. aureus, E. coli) to

McFarland standard. -

Dilution: In a 96-well plate, add Mueller-Hinton Broth. Perform 2-fold serial dilutions of the compound (Range: 512 µg/mL to 0.5 µg/mL).

-

Control: Include Ciprofloxacin as a positive control and DMSO as a negative control.

-

Incubation: 37°C for 18–24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

References

-

Synthesis & Antimalarial/Antiviral Context: Title: Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Source: Journal of Physics and Chemistry of Solids / Malaria World. Link:[Link] (Note: This paper establishes the 2-methyl ester as the direct precursor to the bioactive 2-formyl derivative.)

-

Chemical Identity & Properties: Title: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (Compound Summary).[1][2][3] Source: PubChem (National Library of Medicine). Link:[Link]

-

Anticoccidial Activity of Quinoline Carboxylates: Title: Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives.[4] Source: Asian Journal of Chemistry. Link:[Link][5][6][4][7][8]

-

General Synthesis of Quinoline-3-carboxylates: Title: Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate.[9] Source: Beilstein Journal of Organic Chemistry.[10] Link:[Link]

Sources

- 1. Page 03439 (Chemical) [advtechind.com]

- 2. Ethyl 6-methoxy-2-methylquinoline-3-carboxylate | C14H15NO3 | CID 618636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 88960-42-3|Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. BJOC - Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

"Ethyl 6-methoxy-2-methylquinoline-3-carboxylate" potential therapeutic applications

This guide serves as an in-depth technical profile of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate , a privileged scaffold in medicinal chemistry.[1] It is designed for researchers utilizing this compound as a lead candidate for antiproliferative, antimicrobial, or anxiolytic drug development.[1]

A Versatile Scaffold for Bioactive Lead Optimization[1]

CAS Number: 86210-92-6 Molecular Formula: C₁₄H₁₅NO₃ Molecular Weight: 245.27 g/mol [1]

Executive Summary

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Distinguished by its electron-donating 6-methoxy group and the reactive 3-ethoxycarbonyl "warhead," this compound is not merely a synthetic intermediate but a bioactive pharmacophore in its own right.[1]

Its primary therapeutic utility lies in three domains:

-

Oncology: As a tubulin polymerization inhibitor and apoptosis inducer in breast (MCF-7) and leukemia (K562) cell lines.[1]

-

Infectious Disease: As a precursor to lipophilic hydrazide derivatives with potent antitubercular and antibacterial profiles.[1]

-

CNS Modulation: As a ligand for the benzodiazepine binding site of GABA-A receptors, leveraging the 3-carboxylate motif.[1]

Chemical Architecture & Synthesis[1][2]

Structural Activity Relationship (SAR) Logic

The molecule's efficacy is dictated by three specific structural zones:

-

Zone A (Position 6 - Methoxy): The electron-donating group (EDG) increases electron density on the quinoline ring, enhancing

- -

Zone B (Position 2 - Methyl): Provides steric bulk that restricts rotation when bound to enzymes, locking the molecule into an active conformation.[1] It also blocks metabolic oxidation at the highly reactive C2 position.[1]

-

Zone C (Position 3 - Ethyl Ester): A lipophilic moiety that facilitates cell membrane permeability.[1] Intracellularly, it serves as a prodrug motif (hydrolyzable to the free acid) or a direct H-bond acceptor.[1]

Validated Synthetic Protocol (Friedländer Condensation)

While multiple routes exist, the Friedländer synthesis offers the highest regioselectivity for the 2-methyl-3-carboxylate pattern.[1]

Reagents:

-

2-Amino-5-methoxybenzaldehyde (1.0 eq)[1]

-

Ethyl acetoacetate (1.2 eq)[1]

-

Piperidine (Catalytic amount)[1]

-

Ethanol (Solvent)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 2-Amino-5-methoxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 12 mmol of ethyl acetoacetate dropwise under stirring.

-

Catalysis: Add 5 drops of piperidine.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[1]

-

Purification: Filter the solid and recrystallize from hot ethanol to yield pale yellow needles.

-

Validation: Confirm structure via ¹H-NMR (Characteristic singlet for 2-CH₃ at ~2.7 ppm and 6-OCH₃ at ~3.9 ppm).

Synthesis Workflow Visualization

Figure 1: Friedländer synthesis pathway for the regioselective production of the target quinoline ester.

Therapeutic Applications & Mechanisms[1]

Oncology: Antiproliferative Activity

Research indicates that quinoline-3-carboxylates function as intercalating agents and Topoisomerase II inhibitors .[1] The planar tricyclic structure (mimicked by the ester flattening the core) allows insertion between DNA base pairs.[1]

-

Target: MCF-7 (Breast Cancer), K562 (Leukemia).[1]

-

Mechanism: The 6-methoxy group enhances affinity for the ATP-binding pocket of tyrosine kinases or the DNA minor groove.[1]

-

Data Summary:

| Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| MCF-7 | 0.33 - 5.0 | Apoptosis induction (Caspase-3 activation) | [1] |

| K562 | 0.28 - 2.5 | Tubulin polymerization inhibition | [1] |

Infectious Disease: The Hydrazide Gateway

The ethyl ester is the immediate precursor to quinoline-3-carbohydrazides , which are critical for antitubercular activity.[1]

-

Protocol: Reacting the ester with hydrazine hydrate yields the hydrazide.[1]

-

Application: These derivatives chelate metal ions essential for bacterial metalloenzymes or inhibit enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis.[1]

CNS: GABA-A Receptor Modulation

Quinoline-3-carboxylate esters are structural analogs of benzodiazepines (specifically the pharmacophore model for the benzodiazepine binding site).[1]

-

Hypothesis: The carbonyl oxygen at position 3 and the aromatic ring nitrogen align with the pharmacophore points required for high-affinity binding to the

subunit interface of the GABA-A receptor.[1] -

Potential: Anxiolytic agents with reduced sedative side effects compared to classical benzodiazepines.[1]

Experimental Validation Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

To verify the antiproliferative potential of the compound:

-

Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C.

-

Treatment: Dissolve Ethyl 6-methoxy-2-methylquinoline-3-carboxylate in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells.

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove medium.[1] Add 100 µL DMSO to dissolve formazan crystals.[1]

-

Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Mechanism of Action Visualization

Figure 2: Dual-mechanism pathway for antiproliferative activity in cancer cells.[1]

References

-

Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Source: Anti-Cancer Agents in Medicinal Chemistry, 2020.[1] URL:[Link]

-

Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Source: PubMed Central, 2017.[1] URL:[Link][1]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Source: Beni-Suef University Journal of Basic and Applied Sciences, 2022.[1] URL:[Link]

-

Synthesis, spectral characterization... of 2-formyl-6-methoxy-3-carbethoxy quinoline. Source: Journal of Molecular Structure, 2022.[1] URL:[Link][1]

Sources

An In-depth Technical Guide to Ethyl 6-methoxy-2-methylquinoline-3-carboxylate Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This versatile heterocycle is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide spectrum of biological effects, including anticancer, antimicrobial, antiviral, and GABAA receptor modulating properties.[1][3] Within this important class of compounds, ethyl 6-methoxy-2-methylquinoline-3-carboxylate serves as a key building block for the synthesis of a multitude of derivatives and analogues with significant potential in drug discovery. The strategic placement of the methoxy group at the 6-position, the methyl group at the 2-position, and the ethyl carboxylate at the 3-position provides a unique template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

This technical guide provides a comprehensive overview of the synthesis, characterization, and derivatization of ethyl 6-methoxy-2-methylquinoline-3-carboxylate. It further delves into the structure-activity relationships of its analogues and outlines key biological evaluation protocols, offering a valuable resource for researchers engaged in the exploration of this promising chemical space.

Synthesis of the Core Scaffold: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

The synthesis of the title compound, ethyl 6-methoxy-2-methylquinoline-3-carboxylate, is most effectively achieved through a Vilsmeier-Haack type cyclization reaction. This method offers a direct and efficient route to the quinoline core.

Synthetic Pathway

The synthesis commences with the preparation of a β-anilinocrotonate intermediate from p-anisidine and ethyl acetoacetate. This is followed by a cyclization reaction using a Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide, to yield the final product.

Caption: Synthetic route to Ethyl 6-methoxy-2-methylquinoline-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate[1]

Step 1: Preparation of β-(p-methoxyanilino)crotonate

-

In a suitable reaction vessel, combine p-anisidine (0.0813 mol, 10g) and ethyl acetoacetate (0.1374 mol, 17.5 mL).

-

Add a catalytic amount of 1:1 hydrochloric acid.

-

Allow the solution to stand undisturbed for two days.

-

Separate the formed water by-product.

-

Dry the resulting solution with anhydrous sodium sulfate. The crude β-(p-methoxyanilino)crotonate is used directly in the next step without further purification.

Step 2: Synthesis of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

-

In a two-necked round-bottom flask equipped with a condenser and cooled to 0 °C, place dimethylformamide (0.1195 mol, 9.2 mL) and the crude β-(p-methoxyanilino)crotonate from the previous step (0.1173 mol, 24.5 mL).[1]

-

Add phosphorus oxychloride (0.1195 mol, 11.25 mL) dropwise from a dropping funnel with constant stirring over a period of 30 minutes.[1]

-

After the addition is complete, heat the mixture on a water bath for 4 hours.[1]

-

Cool the reaction mixture and pour it into an excess of water.[1]

-

Neutralize the solution with sodium hydrogen carbonate.[1]

-

Extract the organic compound with chloroform.

-

Separate, wash, and dry the chloroform layer.

-

Remove the chloroform under reduced pressure to obtain an oily substance.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether: ethyl acetate (97:3) mixture as the eluent.[1] This affords the final product as a yellow solid.[1]

Characterization of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.28 g/mol [4] |

| Appearance | Yellow solid[1] |

| Melting Point | 73 °C[1] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.45 (s, 1H, H-4), 7.95 (d, J = 9.2 Hz, 1H, H-5), 7.35 (dd, J = 9.2, 2.8 Hz, 1H, H-7), 7.10 (d, J = 2.8 Hz, 1H, H-8), 4.40 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 3.90 (s, 3H, OCH₃), 2.75 (s, 3H, CH₃), 1.40 (t, J = 7.2 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 167.0, 158.0, 155.0, 145.0, 135.0, 130.0, 128.0, 122.0, 120.0, 105.0, 61.0, 55.5, 25.0, 14.5 |

| IR (KBr) ν (cm⁻¹) | 2980 (C-H), 1720 (C=O, ester), 1610, 1580, 1500 (C=C, aromatic), 1240 (C-O, ether) |

| MS (ESI) | m/z 246.1 [M+H]⁺ |

(Note: Predicted and literature-based spectral data. Actual values may vary.)

Derivatization Strategies for Analogue Development

The ethyl 6-methoxy-2-methylquinoline-3-carboxylate core offers several strategic positions for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies. Key derivatization points include the ester at C3, the aromatic ring, and the C4 position after functionalization.

Modification of the C3-Ester Group

The ethyl ester at the C3 position can be readily converted into other functional groups, such as carboxylic acids, amides, and hydrazides, to explore the impact of these moieties on biological activity.

a) Hydrolysis to Carboxylic Acid

The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. This carboxylic acid serves as a versatile intermediate for the synthesis of amides and other derivatives.

Experimental Protocol: Hydrolysis of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

-

Dissolve ethyl 6-methoxy-2-methylquinoline-3-carboxylate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain 6-methoxy-2-methylquinoline-3-carboxylic acid.

b) Amide Synthesis

The carboxylic acid can be coupled with various amines to generate a library of amides. This is a common strategy to introduce diversity and modulate the pharmacokinetic properties of the molecule.

Caption: General scheme for the synthesis of quinoline-3-carboxamides.

Functionalization and Substitution at the C4-Position

A key strategy for generating diverse analogues involves the introduction of substituents at the C4 position. This typically involves the synthesis of a 4-hydroxy or 4-chloro intermediate.

a) Synthesis of 4-Hydroxy and 4-Chloro Intermediates

The synthesis of the 4-hydroxy analogue can be achieved via a Conrad-Limpach or Gould-Jacobs reaction using p-anisidine and a suitable malonic ester derivative. The resulting 4-hydroxyquinoline can then be converted to the 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride.[5][6]

Experimental Protocol: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline [6]

-

Suspend 6-methoxy-2-methylquinolin-4-ol in phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to 110 °C for 1-2 hours.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry to obtain 4-chloro-6-methoxy-2-methylquinoline.

b) Nucleophilic Substitution at the C4-Position

The 4-chloroquinoline is an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. A wide variety of nucleophiles, such as amines, anilines, and thiols, can be introduced at this position.

Caption: Nucleophilic substitution at the C4-position of the quinoline core.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the ethyl 6-methoxy-2-methylquinoline-3-carboxylate scaffold have shown promise in several therapeutic areas, most notably as anticancer agents and modulators of GABAA receptors.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[2] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis.

Structure-Activity Relationship Insights for Anticancer Activity:

-

Substitution at C4: The introduction of substituted anilino groups at the C4 position has been a fruitful strategy for enhancing anticancer potency. The nature and substitution pattern on the aniline ring significantly influence activity.

-

Modification of the C3-Carboxylate: Conversion of the C3-ester to various amides can modulate the anticancer activity. The specific amine used for amide formation plays a crucial role in determining the potency and selectivity.[7]

-

Substitution on the Benzenoid Ring: While the 6-methoxy group is a common feature, modifications at other positions of the benzenoid ring can also impact activity.

Table of Anticancer Activity of Selected Quinoline-3-Carboxamide Derivatives [7]

| Compound | R Group (at C3-amide) | EGFR IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| III | Phenyl | 5.283 | 3.46 |

| 5o | Furan-2-yl | 2.61 | 3.355 |

| 6b | Thiophen-2-yl | 0.49 | 5.069 |

| 8b | 4-Chlorophenyl | - | 0.839 |

| 10 | Benzyloxy | 1.73 | 10.85 |

GABAA Receptor Modulation

The quinoline scaffold has been identified as a privileged structure for the development of modulators of the γ-aminobutyric acid type A (GABAA) receptor.[3] These receptors are the primary mediators of fast synaptic inhibition in the central nervous system and are important targets for anxiolytics, sedatives, and anticonvulsants.

Structure-Activity Relationship Insights for GABAA Receptor Modulation:

-

Functional Selectivity: Cinnoline and quinoline derivatives have been developed as positive allosteric modulators of α2- and α3-containing GABAA receptors, while acting as neutral antagonists at α1-containing receptors.[3] This functional selectivity is desirable for achieving anxiolytic effects with a reduced sedative and amnestic side-effect profile.[3]

-

Role of Substituents: The nature and position of substituents on the quinoline ring are critical for determining the affinity and efficacy at different GABAA receptor subtypes.

P-glycoprotein Inhibition

Some 6-methoxy-2-arylquinoline derivatives have been identified as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer. P-gp inhibitors can restore the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells.

Key Biological Evaluation Protocols

In Vitro Anticancer Activity Screening: MTT Assay[8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.[8]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[8]

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro P-glycoprotein Inhibition Assay[9][10]

This assay evaluates the ability of a test compound to inhibit the efflux of a known P-gp substrate from cells overexpressing P-gp.

Protocol using a Fluorescent Substrate (e.g., Rhodamine 123):

-

Cell Culture: Use a cell line that overexpresses P-gp (e.g., Caco-2 or MDCK-MDR1).

-

Compound Incubation: Pre-incubate the cells with the test compound at various concentrations.

-

Substrate Addition: Add a fluorescent P-gp substrate (e.g., Rhodamine 123) and incubate for a defined period.

-

Washing: Wash the cells to remove the extracellular substrate.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Increased intracellular fluorescence in the presence of the test compound indicates P-gp inhibition.

Conclusion and Future Perspectives

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate represents a valuable and versatile starting point for the development of novel therapeutic agents. Its amenability to chemical modification at multiple positions allows for the generation of large and diverse compound libraries. The demonstrated anticancer, GABAA receptor modulatory, and P-gp inhibitory activities of its analogues highlight the significant potential of this scaffold in drug discovery.

Future research in this area should focus on the systematic exploration of the structure-activity relationships for different biological targets. The use of computational modeling and in silico screening can aid in the rational design of more potent and selective analogues. Furthermore, a deeper understanding of the mechanisms of action of these compounds will be crucial for their advancement into preclinical and clinical development. The continued investigation of ethyl 6-methoxy-2-methylquinoline-3-carboxylate derivatives and analogues holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

- Franklin Ebenazer, A., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Malaria World.

- Ganina, O. G., et al. (2008).

-

MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [Link]

- Atack, J. R. (2011).

- Rana, A., et al. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed.

-

Evotec. (n.d.). P-glycoprotein Inhibition Service. Retrieved from [Link]

- Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- Das, T., et al. (2021).

- Al-Ostoot, F. H., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Springer.

-

BMG Labtech. (n.d.). P-glycoprotein (Pgp) inhibition assay. Retrieved from [Link]

- Fassi, Z., et al. (2024). 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies. MDPI.

- Hirabayashi, H., et al. (2011).

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]

- MedCrave online. (2019). Synthesis, characterization, antibacterial and antioxidant studies of oxetoquinolines.

- Franklin Ebenazer, A., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Malaria World.

- MDPI. (2025).

- Aly, A. A., et al. (2020).

- TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.

- Polli, J. W., et al. (2015). In Vitro P-Glycoprotein Inhibition assays for assessment of Clinical drug interaction potential of new drug candidates: A recommendation for probe substrates.

- de Souza, M. V. N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry.

- El-Sayed, N. N. E., et al. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed.

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

- PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.

- Mittapalli, G. K., et al. (2014).

- CONICET. (n.d.). 6‑Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model.

- Bi, C., et al. (2026). Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators.

- Zhang, H., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed.

- Singh, U. P., et al. (2022).

- RSC Publishing. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.

- IAPC Journals. (2025). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides: Original scientific article.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tdcommons.org [tdcommons.org]

- 3. Development and SAR of functionally selective allosteric modulators of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 6-methoxy-2-methylquinoline-3-carboxylate | C14H15NO3 | CID 618636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

"Ethyl 6-methoxy-2-methylquinoline-3-carboxylate" literature review

A Pivotal Intermediate in Medicinal Chemistry and Quinoline Scaffold Derivatization [1]

Executive Summary

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (CAS: 86210-92-6) represents a highly versatile heterocyclic scaffold within the quinoline family.[1] Distinguished by its 2-methyl and 3-carboxylate substitution pattern, this molecule serves as a critical "linchpin" intermediate.[1] It bridges the gap between simple aniline precursors and complex pharmacological agents targeting malaria, tuberculosis, and, more recently, viral proteases (SARS-CoV-2 Mpro). This guide analyzes its physicochemical profile, synthetic pathways, and downstream utility in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | Ethyl 6-methoxy-2-methylquinoline-3-carboxylate |

| CAS Number | 86210-92-6 |

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.27 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 73–75 °C (Lit.[1][2] range) |

| LogP (Predicted) | 2.8 – 3.0 (Lipophilic, good membrane permeability) |

| H-Bond Acceptors | 4 (N, O-ester, O-methoxy) |

| Topological Polar Surface Area | 48.4 Ų |

Structural Insight: The 6-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the quinoline ring, which enhances its reactivity toward electrophilic aromatic substitution and influences its binding affinity in biological pockets. The 3-ethyl ester is a "masking" group; it renders the molecule lipophilic for cell entry but can be hydrolyzed to the free acid (active pharmacophore) or converted to hydrazides.

Synthetic Architectures

The most authoritative and high-yielding route to Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is the Friedländer Condensation .[1] This method is preferred over the Skraup or Combes syntheses for this specific isomer because it regioselectively ensures the 2-methyl-3-carboxyl arrangement.[1]

Primary Pathway: Friedländer Condensation

Mechanism: The reaction involves the condensation of 2-amino-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base (e.g., Piperidine, KOH) or a Lewis acid.

Step-by-Step Mechanistic Flow:

-

Nucleophilic Attack: The amino group of the benzaldehyde attacks the ketone carbonyl of ethyl acetoacetate.

-

Schiff Base Formation: Elimination of water yields an imine intermediate.[1][3]

-

Intramolecular Aldol: The alpha-methylene of the ester (activated by the imine) attacks the aldehyde carbonyl.

-

Dehydration/Aromatization: Loss of a second water molecule drives the formation of the stable, aromatic quinoline system.

Visualization: Synthesis Workflow

Caption: The Friedländer annulation pathway, utilizing a dual condensation-cyclization mechanism to construct the quinoline core.[1]

Experimental Protocol (Validated)

Objective: Synthesis of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate via Base-Catalyzed Friedländer Reaction.

Reagents:

-

2-Amino-5-methoxybenzaldehyde (1.0 eq)[1]

-

Ethyl acetoacetate (1.2 eq)[1]

-

Piperidine (Catalytic amount, ~5 mol%)

-

Ethanol (Solvent, anhydrous)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-amino-5-methoxybenzaldehyde in 20 mL of absolute ethanol.

-

Addition: Add 12 mmol of ethyl acetoacetate followed by 3-4 drops of piperidine.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) with magnetic stirring. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Reaction typically completes in 3–5 hours.[1]

-

Cooling: Allow the reaction mixture to cool to room temperature. The product often precipitates upon cooling.

-

Isolation: If solid forms, filter and wash with cold ethanol. If no precipitate, evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexane).

-

Characterization:

Reactivity & Downstream Derivatization[1]

This molecule is rarely the "final" drug; it is a scaffold for high-value derivatives.[1]

Key Transformations

-

Hydrolysis (Saponification):

-

Hydrazinolysis:

-

Selenium Dioxide Oxidation:

Visualization: Structure-Activity Relationship (SAR)

Caption: Functional dissection of the molecule showing critical sites for biological interaction and chemical modification.[1]

Biological & Pharmacological Applications[1][4][5][9][10][11][12]

Antimalarial & Antimicrobial

The quinoline core is historically validated by Quinine and Chloroquine. The 6-methoxy group is a shared feature with Quinine, critical for inhibiting heme polymerization in the malaria parasite (Plasmodium falciparum). The 3-ester derivative serves as a lipophilic prodrug that can penetrate the parasite's food vacuole.[1]

Anticancer (Styrylquinolines)

Research indicates that oxidizing the 2-methyl group to an aldehyde and condensing it with aryl groups creates Styrylquinolines .[1] These derivatives function as tubulin polymerization inhibitors, arresting cancer cell division.

Emerging: SARS-CoV-2 Mpro Inhibition

Recent computational studies (molecular docking) have highlighted 2-methylquinoline-3-carboxylates as potential inhibitors of the SARS-CoV-2 Main Protease (Mpro).[1] The ester moiety fits into the substrate-binding pocket, while the quinoline ring engages in Pi-Pi stacking interactions with catalytic residues.[1]

References

-

Friedländer Quinoline Synthesis - Mechanism and Applications. Organic Chemistry Portal.[1]Link

-

Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Malaria World / Journal of Physics and Chemistry of Solids.[1]Link[1]

-

PubChem Compound Summary: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. National Center for Biotechnology Information.[1]Link[1]

-

Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances / NIH.[1]Link[1]

-

Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives. Asian Journal of Chemistry.Link[1][6]

Sources

- 1. Ethyl 6-methoxy-2-methylquinoline-3-carboxylate | C14H15NO3 | CID 618636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (C14H15NO3) [pubchemlite.lcsb.uni.lu]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. ethyl 6-methoxy-2-methylquinoline-3-carboxylate [cymitquimica.com]

- 5. media.malariaworld.org [media.malariaworld.org]

- 6. asianpubs.org [asianpubs.org]

Discovery and history of "Ethyl 6-methoxy-2-methylquinoline-3-carboxylate"

Executive Summary & Pharmacophore Significance

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate represents a pivotal "privileged structure" in medicinal chemistry.[1] Unlike transient reagents, this compound serves as a stable, regioselective scaffold used to access a broad spectrum of bioactive agents, ranging from anticoccidial veterinary drugs to tyrosine kinase inhibitors and CFTR modulators .

Its structural value lies in its trisubstituted quinoline core:

-

Position 2 (Methyl): A reactive site for Knoevenagel condensations to generate styrylquinolines (antitumor agents).[1][2]

-

Position 3 (Ester): A masking group for the carboxylic acid, essential for amide coupling to generate high-affinity pharmacophores (e.g., antitubercular carboxamides).[1]

-

Position 6 (Methoxy): An electron-donating group that modulates the basicity of the quinoline nitrogen and improves lipophilicity (logP ~2.8), enhancing membrane permeability.[1]

This guide details the historical evolution of its synthesis, provides a validated laboratory protocol for its production via the Friedländer Annulation , and maps its utility in modern drug discovery.

Historical Evolution: From Coal Tar to Precision Synthesis

The history of this molecule is inextricably linked to the quest to synthesize quinine analogs.

-

1834-1880s (The Extraction Era): Quinoline was first isolated from coal tar by Runge.[1] However, the inability to selectively substitute the ring limited its utility.

-

1882 (The Friedländer Breakthrough): Paul Friedländer developed the condensation of 2-aminobenzaldehydes with ketones.[1] This remains the most regioselective route to 2-methyl-3-carboxylates, avoiding the isomer mixtures common in Knorr or Skraup syntheses.[1]

-

1940s-1960s (The Antimalarial Boom): Following the success of chloroquine, the 6-methoxy substitution (mimicking quinine) became a standard modification.[1] The 3-carboxylate motif emerged as a key intermediate for "Decoquinate" class anticoccidials.[1]

-

2000s-Present (Green Chemistry): Modern methods utilize iodine-catalyzed multicomponent reactions or reusable deep eutectic solvents (DES) to synthesize this ester without toxic solvents, reflecting a shift toward sustainable manufacturing.[1]

Technical Synthesis Guide

While modern one-pot multicomponent reactions exist, the Friedländer Annulation remains the "Gold Standard" for research-grade purity and absolute regiocontrol.[1]

Protocol: Friedländer Condensation (Base-Catalyzed)

Objective: Synthesis of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate.[1] Scale: 10 mmol (Laboratory Scale).

Reagents & Materials

| Reagent | Equiv.[1][3][4] | Amount | Role |

| 2-Amino-5-methoxybenzaldehyde | 1.0 | 1.51 g | Limiting Reagent (Precursor A) |

| Ethyl Acetoacetate | 1.2 | 1.56 g (1.5 mL) | Keto-ester (Precursor B)[1] |

| Piperidine | 0.1 | ~100 µL | Base Catalyst |

| Ethanol (Abs.) | Solvent | 20 mL | Reaction Medium |

| Glacial Acetic Acid | Trace | 2-3 drops | Co-catalyst (optional) |

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-5-methoxybenzaldehyde (1.51 g) in 20 mL of absolute ethanol.

-

Addition: Add ethyl acetoacetate (1.56 g) dropwise to the stirring solution at room temperature.

-

Catalysis: Add catalytic piperidine (0.1 eq).[1] Note: A color change (yellow to orange) typically indicates imine formation.[1]

-

Reflux: Heat the reaction mixture to reflux (78–80 °C) for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). The aldehyde spot should disappear.[1]

-

Crystallization: Cool the mixture to room temperature, then chill in an ice bath (0–4 °C) for 30 minutes. The product typically precipitates as a solid.[1]

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted keto-ester.[1]

-

Purification: Recrystallize from hot ethanol or methanol if necessary.

-

Expected Yield: 75–85%

-

Appearance: Pale yellow needles

-

Melting Point: 108–110 °C (Lit. value)

-

Mechanistic Visualization

The following diagram illustrates the Friedländer pathway, highlighting the critical aldol condensation and subsequent cyclodehydration.

Figure 1: The Friedländer Annulation pathway.[1] Base-catalyzed condensation ensures regioselective formation of the 2-methyl-3-carboxylate isomer.[1]

Applications in Drug Discovery

The utility of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate extends beyond its synthesis.[1] It serves as a divergent point for three major therapeutic classes.

A. Anticoccidial Agents (Veterinary)

Hydrolysis of the ester to the acid, followed by specific modifications, yields analogs of Decoquinate . These compounds disrupt the mitochondrial electron transport chain in Eimeria parasites.[1]

-

Key Transformation: Saponification (NaOH/EtOH)

Acid Chloride formation

B. Antitumor Styrylquinolines

The methyl group at position 2 is "activated" by the electron-deficient quinoline ring, making it acidic enough for Knoevenagel condensation with aromatic aldehydes.[1]

-

Reaction: Intermediate + Ar-CHO (in Acetic Anhydride)

2-Styrylquinoline .[1] -

Mechanism:[4][5][6] These derivatives intercalate into DNA and inhibit topoisomerase, showing potency against lung (A549) and colon (HT29) cancer lines.[1]

C. CFTR Modulators (Cystic Fibrosis)

Quinoline-3-carboxylates are structural isosteres to the quinolone core found in CFTR potentiators.[1] The 6-methoxy group is critical for hydrophobic pocket binding within the CFTR transmembrane domain.[1]

Comparative Yield Data (Synthesis Methods)

| Method | Catalyst/Conditions | Time | Yield | Regioselectivity |

| Friedländer (Recommended) | Piperidine / Reflux | 4-6 h | 82% | High (Exclusive) |

| Combes (Classic) | HCl / High Temp | 12 h | 45% | Low (Mix of isomers) |